molecular formula C43H57N9O11 B1665717 alpha-Gliadin (43-49) CAS No. 107936-65-2

alpha-Gliadin (43-49)

Cat. No.: B1665717
CAS No.: 107936-65-2
M. Wt: 876 g/mol
InChI Key: QGFISQMZJLWFEE-NXBWRCJVSA-N
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Description

Alpha-Gliadin (43-49) is a peptide sequence derived from alpha-gliadin, a protein found in wheat gluten. This peptide sequence is known for its immunogenic properties, particularly in individuals with celiac disease. Celiac disease is an autoimmune disorder where the ingestion of gluten leads to damage in the small intestine. Alpha-Gliadin (43-49) is one of the key peptides that trigger this immune response .

Mechanism of Action

Target of Action

Alpha-Gliadin (43-49) is a sequence peptide derived from gliadin, the major protein component of gluten . It primarily targets mononuclear leukocytes and has been shown to induce leukocyte migration inhibition .

Mode of Action

Alpha-Gliadin (43-49) interacts with its targets by modulating intracellular calcium homeostasis . Specifically, it mobilizes calcium from intracellular stores, including the endoplasmic reticulum (ER) and mitochondria . This mobilization of calcium activates the enzymatic function of intracellular tissue transglutaminase (tTG), a crucial player in the pathogenesis of celiac disease .

Biochemical Pathways

The peptide’s action affects several biochemical pathways. By mobilizing calcium from the ER, it can promote an ER-stress pathway that may be relevant in celiac disease pathogenesis . Furthermore, the activation of intracellular tTG could alter inflammatory key regulators, induce deamidation of immunogenic peptides, and promote gliadin-tTG crosslinking in enterocytes and specialized antigen-presenting cells .

Pharmacokinetics

It’s known that the peptide is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Alpha-Gliadin (43-49) and their impact on its bioavailability.

Result of Action

The action of Alpha-Gliadin (43-49) leads to significant molecular and cellular effects. It triggers an immune response, upregulates the expression of interleukin (IL)-15 and cyclooxygenase (COX)-2, promotes the expression of CD25 on monocytes and macrophages, and the expression of CD83 on dendritic cells . These effects contribute to the immunogenic potential of wheat flour, which is a concern for individuals with celiac disease .

Action Environment

The action, efficacy, and stability of Alpha-Gliadin (43-49) can be influenced by various environmental factors. For instance, its solubility in water suggests that the peptide’s action could be affected by the hydration status of the environment. Additionally, storage conditions can impact the peptide’s stability . More research is needed to fully understand how different environmental factors influence the action of Alpha-Gliadin (43-49).

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of alpha-Gliadin (43-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Gliadin (43-49) primarily undergoes hydrolysis and deamidation reactions. Hydrolysis involves the cleavage of peptide bonds, while deamidation converts glutamine residues to glutamic acid, which can enhance the immunogenicity of the peptide .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of alpha-Gliadin (43-49) are smaller peptide fragments. Deamidation results in the conversion of glutamine residues to glutamic acid, altering the peptide’s immunogenic properties .

Scientific Research Applications

Alpha-Gliadin (43-49) is extensively studied in the context of celiac disease. It is used to understand the immune response in celiac patients and to develop potential therapies. Research has shown that modifying this peptide can reduce its immunogenicity, offering a pathway to create safer gluten products for celiac patients .

In addition to its role in celiac disease research, alpha-Gliadin (43-49) is used in studies related to protein structure and function. Its well-defined sequence makes it a useful model for studying peptide interactions and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFISQMZJLWFEE-NXBWRCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893903
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

876.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107936-65-2
Record name alpha-Gliadin (43-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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